molecular formula C3H4N2O B6155555 1-diazopropan-2-one CAS No. 2684-62-0

1-diazopropan-2-one

Cat. No.: B6155555
CAS No.: 2684-62-0
M. Wt: 84.08 g/mol
InChI Key: CREBLIJIJKVBCB-UHFFFAOYSA-N
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Description

1-diazopropan-2-one is a diazo compound characterized by the presence of a diazo group (-N=N-) attached to a carbonyl group (C=O)

Preparation Methods

Synthetic Routes and Reaction Conditions

1-diazopropan-2-one can be synthesized through several methods, including:

    Diazo Transfer Reaction: This method involves the transfer of a diazo group to a suitable precursor. For example, the reaction of an α-haloketone with a diazo transfer reagent such as tosyl azide in the presence of a base can yield this compound.

    Hydrazone Decomposition: This method involves the formation of a hydrazone intermediate, which is then decomposed to form the diazo compound. For instance, the reaction of propan-2-one with hydrazine hydrate followed by oxidation can produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale diazo transfer reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-diazopropan-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Cycloaddition Reactions: Typically involve electron-deficient alkenes and are carried out under mild conditions.

    Substitution Reactions: Require nucleophiles such as amines or alcohols and are often conducted in the presence of a base.

    Oxidation and Reduction Reactions: Utilize oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products Formed

    Cycloaddition Reactions: Pyrazoline derivatives.

    Substitution Reactions: Substituted hydrazones.

    Oxidation and Reduction Reactions: Corresponding oxides and hydrazones.

Scientific Research Applications

1-diazopropan-2-one has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of various heterocyclic compounds.

    Medicinal Chemistry: The compound is explored for its potential in drug discovery and development due to its reactivity and ability to form bioactive molecules.

    Material Science: It is used in the preparation of advanced materials with unique properties.

    Biological Studies: The compound is utilized in studying enzyme mechanisms and protein modifications.

Mechanism of Action

The mechanism of action of 1-diazopropan-2-one involves the generation of reactive intermediates such as carbenes or nitrenes. These intermediates can interact with various molecular targets, leading to the formation of new chemical bonds. The pathways involved include:

    Carbene Formation: The diazo group can decompose to form a carbene intermediate, which can then react with other molecules.

    Nitrene Formation: Under certain conditions, the compound can generate nitrene intermediates, which are highly reactive and can participate in various chemical transformations.

Comparison with Similar Compounds

1-diazopropan-2-one can be compared with other diazo compounds such as diazomethane and diazoacetate. While all these compounds share the diazo functional group, they differ in their reactivity and applications.

    Diazomethane: Known for its use in methylation reactions and as a reagent in organic synthesis.

    Diazoacetate: Used in cyclopropanation reactions and the synthesis of various heterocyclic compounds.

The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-diazopropan-2-one can be achieved through a diazo coupling reaction between diazomethane and ethyl acetoacetate followed by a decarboxylation reaction.", "Starting Materials": ["Diazomethane", "Ethyl acetoacetate"], "Reaction": [ "Prepare diazomethane by reacting N-nitrosomethylurea with sodium nitrite in the presence of hydrochloric acid.", "Add diazomethane to a solution of ethyl acetoacetate in anhydrous ether at low temperature.", "Allow the reaction mixture to warm up to room temperature and stir for several hours.", "Add dilute hydrochloric acid to the reaction mixture to quench any remaining diazomethane.", "Extract the product with ether and wash with water and brine.", "Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to obtain 1-diazopropan-2-one as a yellow oil.", "Perform a decarboxylation reaction by heating the product with potassium hydroxide in ethanol to obtain the final product, 1-methyl-2-propen-1-one." ] }

CAS No.

2684-62-0

Molecular Formula

C3H4N2O

Molecular Weight

84.08 g/mol

IUPAC Name

1-diazopropan-2-one

InChI

InChI=1S/C3H4N2O/c1-3(6)2-5-4/h2H,1H3

InChI Key

CREBLIJIJKVBCB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=[N+]=[N-]

Purity

95

Origin of Product

United States

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